molecular formula C12H14FN B12619442 3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl- CAS No. 909397-09-7

3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-

Cat. No.: B12619442
CAS No.: 909397-09-7
M. Wt: 191.24 g/mol
InChI Key: FCEZVCFFFLLXSG-UHFFFAOYSA-N
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Description

3-Azabicyclo[310]hexane, 1-(4-fluorophenyl)-3-methyl- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system This compound is of significant interest in organic chemistry and pharmaceutical research due to its unique structural properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives often involves cyclopropanation reactions. One common method includes the photochemical decomposition of CHF2-substituted pyrazolines . This approach is advantageous due to its mild conditions and excellent functional group tolerance, yielding the desired products in moderate to excellent yields.

Another method involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This can be achieved through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst, resulting in stereoselective formation of the trans derivative .

Industrial Production Methods

Industrial production methods for 3-Azabicyclo[3.1.0]hexane derivatives typically involve large-scale cyclopropanation reactions using metal catalysts. The use of palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been reported to provide high yields and diastereoselectivities . This method is scalable and suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various 3-Azabicyclo[3.1.0]hexane derivatives with different substituents, which can be further utilized in pharmaceutical and chemical research.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as reuptake inhibitors of serotonin, noradrenaline, and dopamine, making them potential candidates for treating neurological disorders . The bicyclic structure allows these compounds to fit into enzyme active sites or receptor binding pockets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl- is unique due to its specific substituents, which enhance its chemical reactivity and potential biological activities. The presence of the 4-fluorophenyl group distinguishes it from other similar compounds, providing unique pharmacological properties and applications.

Properties

CAS No.

909397-09-7

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H14FN/c1-14-7-10-6-12(10,8-14)9-2-4-11(13)5-3-9/h2-5,10H,6-8H2,1H3

InChI Key

FCEZVCFFFLLXSG-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC2(C1)C3=CC=C(C=C3)F

Origin of Product

United States

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